molecular formula C23H17ClN2O4 B4712496 3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-(4-chlorophenyl)acrylonitrile

3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-(4-chlorophenyl)acrylonitrile

Cat. No. B4712496
M. Wt: 420.8 g/mol
InChI Key: BVSMYKOHLNVOON-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-(4-chlorophenyl)acrylonitrile, also known as BMN, is a synthetic compound that has been widely studied for its potential use in scientific research. BMN is a member of the acrylonitrile family and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-(4-chlorophenyl)acrylonitrile works by binding to specific proteins and modulating their activity. It has been shown to bind to voltage-gated sodium channels and inhibit their function. This compound has also been shown to bind to certain ion channels and alter their activity. The exact mechanism of action of this compound is still being studied.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-(4-chlorophenyl)acrylonitrile in lab experiments is its high binding affinity for certain proteins, making it a useful tool for studying protein function. However, one limitation is that this compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for 3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-(4-chlorophenyl)acrylonitrile research. One area of interest is the development of this compound-based fluorescent probes for imaging biological systems. Another area of interest is the development of this compound-based therapeutics for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Scientific Research Applications

3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-(4-chlorophenyl)acrylonitrile has been studied for its potential use as a fluorescent probe for imaging biological systems. It has also been used as a tool for studying protein-protein interactions and as a modulator of ion channels. This compound has been shown to have a high binding affinity for certain proteins, making it a useful tool for studying protein function.

properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O4/c1-29-22-12-18(11-19(14-25)17-7-9-20(24)10-8-17)21(26(27)28)13-23(22)30-15-16-5-3-2-4-6-16/h2-13H,15H2,1H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSMYKOHLNVOON-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)[N+](=O)[O-])OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)[N+](=O)[O-])OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-(4-chlorophenyl)acrylonitrile
Reactant of Route 2
Reactant of Route 2
3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-(4-chlorophenyl)acrylonitrile
Reactant of Route 3
3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-(4-chlorophenyl)acrylonitrile
Reactant of Route 4
Reactant of Route 4
3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-(4-chlorophenyl)acrylonitrile
Reactant of Route 5
Reactant of Route 5
3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-(4-chlorophenyl)acrylonitrile
Reactant of Route 6
Reactant of Route 6
3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-(4-chlorophenyl)acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.